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Compound of Interest

Compound Name: 1-Bromo-4-chloro-2-ethylbenzene

Cat. No.: B2907294

Introduction

1-Bromo-4-chloro-2-ethylbenzene is a halogenated aromatic compound with significant utility
in organic synthesis. Its unique substitution pattern on the benzene ring makes it a valuable
intermediate in the preparation of more complex molecules, particularly in the fields of
medicinal chemistry and materials science. This guide provides a comprehensive overview of
its nomenclature, structure, synthesis, and properties, offering field-proven insights for its
effective application in research and development.

PART 1: IUPAC Nomenclature and Chemical
Structure

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC) guidelines, is 1-Bromo-4-chloro-2-ethylbenzene. Let's dissect this
name to understand the underlying structural features.

e Benzene: This is the parent or root name, indicating a six-carbon aromatic ring.

e Substituents: The benzene ring is functionalized with three distinct groups: a bromine atom
("bromo"), a chlorine atom ("chloro™), and an ethyl group ("ethyl").

» Numbering: The locants (numbers) indicate the positions of these substituents on the
benzene ring. According to IUPAC rules for polysubstituted benzenes, the substituents are
listed in alphabetical order (Bromo, Chloro, Ethyl). The numbering of the ring carbons is
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chosen to give the lowest possible locants to the substituents. In this case, starting the
numbering at the carbon bearing the bromine atom and proceeding towards the ethyl group
results in the locant set 1, 2, 4. Any other numbering scheme would result in a higher set of
locants.

Therefore, the name unambiguously describes a benzene ring where the bromine is at position
1, the ethyl group is at position 2, and the chlorine is at position 4.

Chemical Structure
The chemical structure of 1-Bromo-4-chloro-2-ethylbenzene can be represented in several
ways:

e 2D Structure: A simple representation showing the connectivity of atoms.

e SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the
structure of chemical species using short ASCII strings. The SMILES string for 1-Bromo-4-
chloro-2-ethylbenzene is CCC1=C(C=C(CI)C=C1)Br.

e InChl (IUPAC International Chemical Identifier): A textual identifier for chemical substances.
The InChl for this compound is INChl=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-
5H,2H2,1H3.[1]

The molecular formula of the compound is C8H8BrCI, and its molecular weight is
approximately 219.51 g/mol .[2]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-4-chloro-2-ethylbenzene can be approached through several
synthetic routes, often involving electrophilic aromatic substitution reactions on a pre-
functionalized benzene ring. A common strategy involves the halogenation of an appropriately
substituted ethylbenzene derivative.

lllustrative Synthetic Workflow: Electrophilic
Bromination
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A plausible and commonly employed method for the synthesis of 1-Bromo-4-chloro-2-
ethylbenzene is the electrophilic bromination of 4-chloro-2-ethylaniline, followed by a

Sandmeyer reaction.

Step 1: Diazotization
Step 2: Sandmeyer Reaction
NaNO2, HCI

s te (Arenediazonium Salt CuBr 1-Br0mo-4-chI0r0-2-ethylbenzen(9

@-Chloro-Z-ethylaniline

Click to download full resolution via product page
Caption: Synthetic workflow for 1-Bromo-4-chloro-2-ethylbenzene via Sandmeyer reaction.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis. The causality behind each

step is explained to ensure reproducibility and understanding.
Step 1: Diazotization of 4-Chloro-2-ethylaniline

o Rationale: The conversion of the primary aromatic amine to a diazonium salt is a critical first
step. Diazonium salts are versatile intermediates that can be readily displaced by a variety of
nucleophiles. The reaction is conducted at low temperatures (0-5 °C) because diazonium
salts are unstable and can decompose at higher temperatures.

e Procedure:

Dissolve 4-chloro-2-ethylaniline in a mixture of concentrated hydrochloric acid and water.

[¢]

[¢]

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

Slowly add a pre-cooled agqueous solution of sodium nitrite (NaNOZ2) dropwise, ensuring

[e]

the temperature does not exceed 5 °C. The formation of nitrous acid in situ from NaNO2

and HCl is crucial for the diazotization.
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o Stir the reaction mixture for an additional 15-20 minutes at 0-5 °C to ensure complete

formation of the diazonium salt.
Step 2: Sandmeyer Reaction

e Rationale: The Sandmeyer reaction is a classic and reliable method for introducing a halide
to an aromatic ring via a diazonium salt intermediate.[3] Copper(l) bromide (CuBr) is used as
a catalyst to facilitate the displacement of the diazonium group by a bromide ion.

e Procedure:

o

In a separate flask, prepare a solution of copper(l) bromide in concentrated hydrobromic
acid.

o Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous
stirring. Effervescence (evolution of nitrogen gas) will be observed.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat gently (e.g., on a steam bath) to ensure the reaction goes to completion.

o The product, 1-Bromo-4-chloro-2-ethylbenzene, will separate as an oily layer.
Step 3: Work-up and Purification

o Rationale: The work-up procedure is designed to isolate and purify the desired product from
the reaction mixture, which contains unreacted starting materials, byproducts, and inorganic

salts.
e Procedure:

o Cool the reaction mixture and extract the organic layer with a suitable solvent like

dichloromethane or diethyl ether.

o Wash the organic extract sequentially with dilute sodium hydroxide solution (to remove

acidic impurities), water, and brine.

o Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2S04).
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o Remove the solvent under reduced pressure using a rotary evaporator.

o The crude product can be further purified by vacuum distillation or column
chromatography to obtain pure 1-Bromo-4-chloro-2-ethylbenzene.

PART 3: Physicochemical Properties and
Spectroscopic Characterization

The physical and spectroscopic data are essential for confirming the identity and purity of the
synthesized compound.

: L :

Property Value Source
Molecular Formula C8H8BrCI PubChem[4]
Molecular Weight 219.51 g/mol CymitQuimical[2]
o CymitQuimica[2], Thermo
Appearance Clear, colorless liquid S
Scientific[5]
CAS Number 289039-22-1 PubChem|[1]

Spectroscopic Data Interpretation

Spectroscopic techniques provide a "fingerprint" of the molecule, allowing for unambiguous
structure elucidation.

e 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The *H NMR spectrum will
show characteristic signals for the aromatic protons and the ethyl group protons. The
aromatic region will display a complex splitting pattern due to the coupling between the three
non-equivalent aromatic protons. The ethyl group will exhibit a triplet for the methyl protons
and a quartet for the methylene protons, with coupling between them.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum
will show eight distinct signals, corresponding to the eight unique carbon atoms in the
molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-
withdrawing effects of the halogen substituents.
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e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+)
corresponding to the molecular weight of the compound. A characteristic isotopic pattern will
be observed due to the presence of bromine (isotopes 7°Br and 81Br in an approximate 1:1
ratio) and chlorine (isotopes 3°Cl and 3’Cl in an approximate 3:1 ratio). This isotopic
signature is a powerful tool for confirming the presence of these halogens.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring,
and C-Br and C-ClI stretching vibrations in the fingerprint region.

PART 4: Applications in Research and Drug
Development

1-Bromo-4-chloro-2-ethylbenzene serves as a key building block in the synthesis of various
target molecules due to the differential reactivity of its functional groups.

e Cross-Coupling Reactions: The bromo substituent is more reactive than the chloro
substituent in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira). This allows for selective functionalization at the C-Br bond, while leaving the
C-Cl bond intact for subsequent transformations.

 Intermediate in Pharmaceutical Synthesis: Halogenated benzenes are common
intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific
substitution pattern of 1-Bromo-4-chloro-2-ethylbenzene may be incorporated into the core
structure of a drug molecule or used to introduce specific functionalities that modulate its
pharmacological properties. For instance, it can be a precursor for compounds used in the
development of drugs like dapagliflozin.[6]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-
Bromo-4-chloro-2-ethylbenzene.

e Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and
respiratory system. It may be harmful if swallowed or inhaled.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2907294?utm_src=pdf-body
https://www.benchchem.com/product/b2907294?utm_src=pdf-body
https://patents.google.com/patent/WO2015063726A1/en
https://www.benchchem.com/product/b2907294?utm_src=pdf-body
https://www.benchchem.com/product/b2907294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2907294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat.

» Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume
hood. Avoid generating aerosols or dust.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety
information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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